molecular formula C16H18N2O B1347452 N-Benzhydryl-2-methylamino-acetamide CAS No. 435345-34-9

N-Benzhydryl-2-methylamino-acetamide

Cat. No. B1347452
M. Wt: 254.33 g/mol
InChI Key: RIRFXJDKVPXIHT-UHFFFAOYSA-N
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Description

N-Benzhydryl-2-methylamino-acetamide is a synthetic compound1. It belongs to the class of N-substituted benzhydrylamine derivatives2. The molecular formula of this compound is C18H20N2O5, and it has a molecular weight of 344.3713.



Synthesis Analysis

The specific synthesis process of N-Benzhydryl-2-methylamino-acetamide is not readily available from the searched resources. However, it is known that benzhydryl compounds, which include diphenylmethane (two benzene rings connected by a single methane), can have any number of attached substituents, including bridges4.



Molecular Structure Analysis

The molecular structure of N-Benzhydryl-2-methylamino-acetamide consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms13. Unfortunately, the specific structural details such as bond lengths and angles are not provided in the searched resources.



Chemical Reactions Analysis

The specific chemical reactions involving N-Benzhydryl-2-methylamino-acetamide are not provided in the searched resources. However, it is known that benzhydryl compounds, which N-Benzhydryl-2-methylamino-acetamide is a part of, are a group of organic compounds whose parent structures include diphenylmethane4.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzhydryl-2-methylamino-acetamide include a molecular weight of 344.36 and a molecular formula of C18H20N2O513. Unfortunately, the searched resources do not provide additional details such as melting point, boiling point, or density.


Scientific Research Applications

Synthetic Organic Chemistry and N-Acetylation

N-Benzhydryl-2-methylamino-acetamide plays a pivotal role in synthetic organic chemistry, particularly in the development of N-acylation reagents. Researchers have explored its utility in creating chemoselective N-acylation agents, demonstrating its potential in enhancing chemoselectivity compared to existing N-acylation reagents. Studies highlight its application in the development of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and N-acyl-N-(2,3,4,5,6-pentafluorophenyl) methanesulfonamide. These compounds exhibit improved chemoselectivity, showcasing the compound's significance in synthetic organic chemistry and its contribution to the creation of versatile N-acylation agents (Kondo & Murakami, 2001).

Advancements in Antituberculosis Research

N-Benzhydryl-2-methylamino-acetamide's structural motifs find relevance in antituberculosis research. Organotin(IV) complexes, incorporating structural elements similar to N-Benzhydryl-2-methylamino-acetamide, have been scrutinized for their antituberculosis activity. This research avenue is particularly promising, as it seeks to discover novel treatments against tuberculosis by leveraging the compound's structural framework. Such studies underscore the potential of N-Benzhydryl-2-methylamino-acetamide-related structures in contributing to the development of new antituberculosis agents, emphasizing the need for further investigation into their efficacy and mechanism of action (Iqbal, Ali, & Shahzadi, 2015).

Safety And Hazards

The specific safety and hazard information for N-Benzhydryl-2-methylamino-acetamide is not provided in the searched resources. However, it is always recommended to handle chemicals with appropriate safety measures, including the use of personal protective equipment1.


properties

IUPAC Name

N-benzhydryl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16-17H,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRFXJDKVPXIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355346
Record name N-Benzhydryl-2-methylamino-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzhydryl-2-methylamino-acetamide

CAS RN

435345-33-8, 435345-34-9
Record name N-(Diphenylmethyl)-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435345-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzhydryl-2-methylamino-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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